Diethyl 6-(2-acetylhydrazino)-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Diethyl 6-(2-acetylhydrazino)-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a pyridine ring substituted with diethyl ester groups and an acetylhydrazino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 6-(2-acetylhydrazino)-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of diethyl pyridine-3,5-dicarboxylate with hydrazine hydrate, followed by acetylation using acetic anhydride. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 6-(2-acetylhydrazino)-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetylhydrazino moiety, where nucleophiles replace the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazino derivatives.
Scientific Research Applications
Diethyl 6-(2-acetylhydrazino)-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 6-(2-acetylhydrazino)-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. The acetylhydrazino moiety can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity or receptor binding. The compound may also participate in redox reactions, affecting cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate: Lacks the acetylhydrazino group, making it less reactive in certain biochemical assays.
6-(2-Hydrazino)-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate: Similar structure but without the acetyl group, affecting its solubility and reactivity.
Uniqueness
Diethyl 6-(2-acetylhydrazino)-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate is unique due to the presence of both diethyl ester and acetylhydrazino groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
diethyl 2-(2-acetylhydrazinyl)-6-oxo-1H-pyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O6/c1-4-21-12(19)8-6-9(13(20)22-5-2)11(18)14-10(8)16-15-7(3)17/h6H,4-5H2,1-3H3,(H,15,17)(H2,14,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYAZUUNMVSOSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(NC1=O)NNC(=O)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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